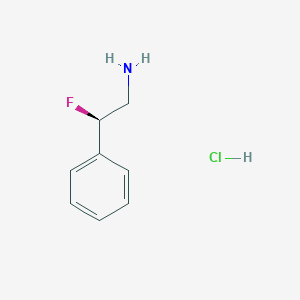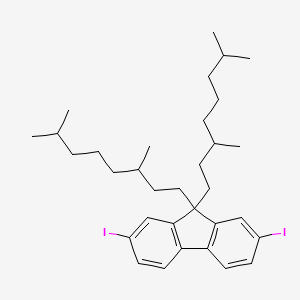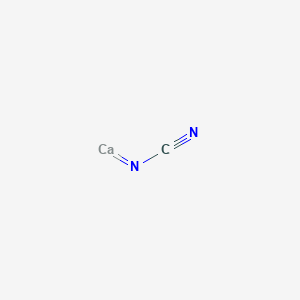
Sulfo NONOate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo NONOate disodium salt, also known as Hydroxydiazenesulfonic acid 1-oxide disodium salt, is a chemical compound with the molecular formula N₂O₅SNa₂ and a molecular weight of 186.06 g/mol . This compound is unique among NONOates as it produces nitrous oxide (N₂O) rather than nitric oxide (NO) at physiological pH, making it useful as a negative control in experiments involving other NO-releasing NONOates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo NONOate disodium salt is synthesized through the reaction of hydroxylamine with sulfur dioxide and nitrous acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is often produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Sulfo NONOate disodium salt undergoes decomposition reactions rather than typical chemical reactions like oxidation, reduction, or substitution. It decomposes in aqueous solutions to release nitrous oxide (N₂O) and sulfate ions .
Common Reagents and Conditions
The decomposition of this compound is pH-dependent and can be catalyzed by borate anions. The half-life of the compound is approximately 7 minutes at 37°C in a 0.1M phosphate buffer at pH 7.4. Decomposition is nearly instantaneous at pH 5 .
Major Products Formed
The primary product formed from the decomposition of this compound is nitrous oxide (N₂O), along with sulfate ions .
Scientific Research Applications
Sulfo NONOate disodium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
Sulfo NONOate disodium salt exerts its effects through the controlled release of nitrous oxide (N₂O). The decomposition of the compound is pH-dependent and follows first-order kinetics. The release of N₂O occurs without the production of NO, making it a valuable tool for studying the specific effects of nitrous oxide in biological systems .
Comparison with Similar Compounds
Sulfo NONOate disodium salt is unique among NONOates due to its ability to release nitrous oxide instead of nitric oxide. Similar compounds include:
Diethylamine NONOate diethylammonium salt: Releases NO and is used in studies involving nitric oxide.
Spermine NONOate: Another NO-releasing compound used in various biological studies.
Dichloromethylenediphosphonic acid disodium salt: Used in different chemical applications but does not release NO or N₂O.
This compound stands out due to its specific release of nitrous oxide, making it a valuable negative control in experiments involving NO-releasing compounds .
Properties
Molecular Formula |
N2Na2O5S |
|---|---|
Molecular Weight |
186.06 g/mol |
InChI |
InChI=1S/H2N2O5S.2Na/c3-1-2(4)8(5,6)7;;/h3H,(H,5,6,7);;/q;2*+1/p-2/b2-1+;; |
InChI Key |
LYIIGAIVRHASTQ-SEPHDYHBSA-L |
Isomeric SMILES |
N(=[N+](\[O-])/S(=O)(=O)[O-])\[O-].[Na+].[Na+] |
Canonical SMILES |
N(=[N+]([O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)



![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)

![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)



